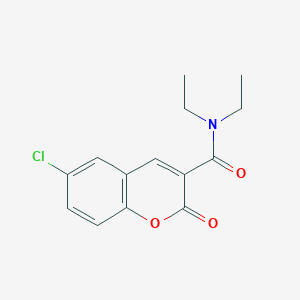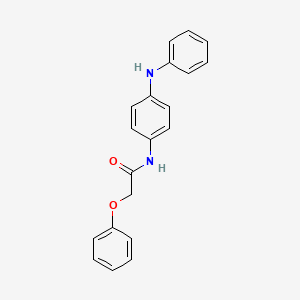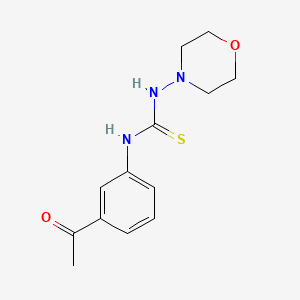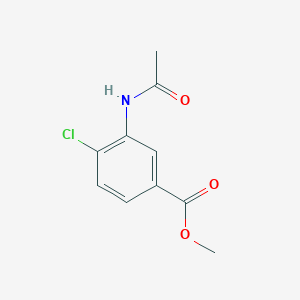
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime (DMPP) is a chemical compound that has been widely used in scientific research. It is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that plays a key role in the nervous system by breaking down the neurotransmitter acetylcholine. DMPP has been found to have a wide range of biochemical and physiological effects and has been used as a tool in studying the mechanisms of AChE inhibition and the role of acetylcholine in various physiological processes.
作用机制
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime acts as a reversible inhibitor of AChE, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of effects depending on the location and function of the synapse. In general, the effects of AChE inhibition are mediated by the increased activity of acetylcholine receptors, which can lead to changes in synaptic transmission, muscle contraction, and other physiological processes.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been shown to have a wide range of biochemical and physiological effects, including vasodilation, modulation of nitric oxide release, and changes in synaptic transmission. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the nervous system. In addition, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
实验室实验的优点和局限性
One of the main advantages of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime as a research tool is its specificity for AChE inhibition, which allows researchers to selectively modulate the activity of acetylcholine in various physiological systems. However, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime also has limitations, including its relatively short half-life and the potential for off-target effects at high concentrations. In addition, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime can be toxic at high doses, and care must be taken to ensure that experiments are conducted within safe parameters.
未来方向
There are many potential future directions for research involving 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime. One area of interest is the role of AChE inhibition in the development of Alzheimer's disease, and the potential for 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime and other AChE inhibitors to be used as therapeutic agents. Another area of interest is the role of acetylcholine in synaptic plasticity and learning, and the potential for 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime to be used as a tool for studying these processes. Finally, there is potential for the development of new drugs based on the structure of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime, which could have improved specificity and safety profiles compared to existing AChE inhibitors.
合成方法
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-4-piperidone with phenethylamine followed by the addition of hydroxylamine hydrochloride. Other methods involve the use of different reagents and catalysts to achieve the desired product. The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been well-established in the literature, and numerous studies have reported successful methods for its preparation.
科学研究应用
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been used extensively in scientific research as a tool for studying the mechanisms of AChE inhibition and the role of acetylcholine in various physiological processes. It has been used in studies of the nervous system, including the effects of AChE inhibitors on synaptic transmission, the role of acetylcholine in memory and learning, and the effects of AChE inhibition on the development of Alzheimer's disease. 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has also been used in studies of the cardiovascular system, where it has been shown to have vasodilatory effects and to modulate the release of nitric oxide.
属性
IUPAC Name |
(NZ)-N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-11-17(13(2)10-15(12)16-18)9-8-14-6-4-3-5-7-14/h3-7,12-13,18H,8-11H2,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOJDXFITJOAFZ-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO)C(CN1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N/O)/C(CN1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)

![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
